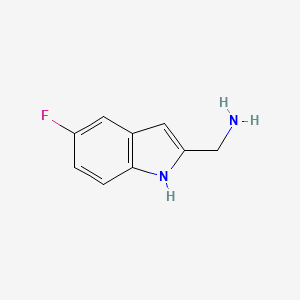

(5-Fluoro-1H-indol-2-YL)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOPNLWUFQKDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629553 | |

| Record name | 1-(5-Fluoro-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883531-07-5 | |

| Record name | 1-(5-Fluoro-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(AMINOMETHYL)-5-FLUOROINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 5-Fluoroindole Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The indole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 5-position of the indole ring has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these derivatives, leading to a diverse array of potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of 5-fluoroindole derivatives, with a focus on their anticancer, antiviral, α-glucosidase inhibitory, and antimicrobial properties. We delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Significance of the 5-Fluoroindole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets.

The strategic incorporation of a fluorine atom, particularly at the 5-position of the indole ring, offers several advantages in drug design.[2] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.[3]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby enhancing binding affinity and potency.

-

Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.

These advantageous properties have spurred extensive research into 5-fluoroindole derivatives, revealing a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics against a range of diseases.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

5-Fluoroindole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of many 5-fluoroindole derivatives is the induction of programmed cell death, or apoptosis.[2] Some derivatives have been shown to trigger apoptosis by affecting key signaling proteins involved in cell cycle regulation.[3] For instance, certain indolyl dihydroisoxazole derivatives have been found to induce G2/M cell cycle arrest in leukemia cells by modulating the levels of proteins such as p21, Cyclin B1, and Cdc2.[3] This disruption of the cell cycle machinery ultimately leads to the activation of the apoptotic cascade.

Another notable anticancer mechanism involves the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme that is often overexpressed in cancer cells and plays a crucial role in DNA repair.[4] 5-Fluoroindole-2-carboxylic acid has been identified as an inhibitor of APE1, suggesting that it can sensitize cancer cells to DNA-damaging agents.[4]

Furthermore, some 5-fluoroindole derivatives, such as 5-fluoroindole-3-acetic acid, can act as prodrugs.[5][6] In the presence of horseradish peroxidase (HRP), which can be targeted to tumor cells, these prodrugs are oxidized to form cytotoxic products that can conjugate with essential biomolecules like DNA and proteins, leading to cell death.[5][6]

Caption: G2/M cell cycle arrest by 5-fluoroindole derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of 5-fluoroindole derivatives is highly dependent on their substitution patterns. For instance, in a series of dihydroisoxazole derivatives, the presence of a methyl or methoxy group on the indole nitrogen was found to be crucial for maintaining antiproliferative activity.[3] Furthermore, the nature and position of substituents on other parts of the molecule can significantly impact potency and selectivity.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 5-fluoroindole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluoroindole-2-carboxylic acid | - | 10 (APE1 inhibition) | [4] |

| Thiazole-based 5-fluoro-2-oxindole (3g) | Breast (T-47D) | >70% GI | [7] |

| Lung (HOP-92) | >95% GI | [7] | |

| Ovarian (NCI/ADR-RES) | >95% GI | [7] | |

| Indolyl dihydroisoxazole (DHI1) | Leukemia (Jurkat) | 22.3 | [3] |

| Leukemia (HL-60) | - | [3] |

GI = Growth Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-fluoroindole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity: A Broad-Spectrum Defense

5-Fluoroindole derivatives have demonstrated promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Coxsackie B4 virus.[4][8]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of 5-fluoroindole derivatives are often virus-specific. For instance, certain 5-fluoroindole-thiosemicarbazide derivatives have shown significant activity against the Coxsackie B4 virus.[4] In the case of HCV, some N-(heteroaryl) 5-fluoroindole-3-carbonitrile derivatives have been found to inhibit viral replication by targeting the NS4B protein.[5] NS4B is essential for the formation of the membranous web, the site of HCV RNA replication.[9] These inhibitors are thought to disrupt the function of NS4B, thereby impeding the viral life cycle.

Quantitative Data on Antiviral Activity

The following table presents the antiviral activity of selected 5-fluoroindole derivatives.

| Compound Class | Virus | EC50 | Reference |

| 5-Fluoroindole-thiosemicarbazides | Coxsackie B4 | 0.4-2.1 µg/mL | [4] |

| N-(heteroaryl) 5-fluoroindole-3-carbonitriles | HCV (genotype 1b) | 2-32 nM | [4] |

| 5-Fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones | HSV-1, HSV-2 | - | [8] |

α-Glucosidase Inhibitory Activity: A Potential Treatment for Diabetes

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose.[3] Inhibitors of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, making them a valuable therapeutic target for type 2 diabetes.

Mechanism of Action: Reversible and Mixed-Type Inhibition

Several 5-fluoro-2-oxindole derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase.[3] Kinetic studies have revealed that these compounds act as reversible and mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[4] This mode of inhibition effectively reduces the catalytic efficiency of the enzyme.

Quantitative Data on α-Glucosidase Inhibitory Activity

The inhibitory activity of some 5-fluoro-2-oxindole derivatives against α-glucosidase is summarized below.

| Compound ID | IC50 (µM) | Reference |

| 3d | 49.89 ± 1.16 | [4] |

| 3f | 35.83 ± 0.98 | [4] |

| 3i | 56.87 ± 0.42 | [4] |

| Acarbose (Reference) | 569.43 ± 43.72 | [4] |

Experimental Protocol: α-Glucosidase Inhibition Assay

Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare solutions of α-glucosidase, pNPG, the 5-fluoroindole derivative (test compound), and a reference inhibitor (e.g., acarbose) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound or reference inhibitor for a specific time (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Add the pNPG substrate to initiate the enzymatic reaction and incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

5-Fluoroindole derivatives have also demonstrated a range of antimicrobial activities against both bacteria and fungi.[10]

Mechanism of Action: Multiple Potential Targets

The exact mechanisms of antimicrobial action for many 5-fluoroindole derivatives are still under investigation. However, based on the known activities of other indole and fluoroquinolone compounds, several potential targets can be proposed. One likely mechanism is the inhibition of DNA gyrase and topoisomerase IV, essential bacterial enzymes involved in DNA replication and repair.[11][12][13] By targeting these enzymes, the compounds can disrupt bacterial DNA synthesis, leading to cell death.

For their antifungal activity, it is hypothesized that 5-fluoroindole derivatives may interfere with the synthesis of ergosterol, a crucial component of the fungal cell membrane, similar to the mechanism of azole antifungals.[5][14][15] Disruption of ergosterol biosynthesis compromises the integrity of the fungal cell membrane, leading to cell lysis.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of some 5-fluoroindole derivatives against various microorganisms are presented below.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fluoroindole derivatives | Escherichia coli | - | [10] |

| Staphylococcus aureus | - | [10] | |

| 5-Fluoroisatin-chalcone conjugates | E. coli | - | |

| S. aureus | - | ||

| Candida albicans | - |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the 5-fluoroindole derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for the Broth Microdilution MIC Assay.

Synthesis of 5-Fluoroindole Derivatives

A common and versatile method for the synthesis of the 5-fluoroindole core is the Fischer indole synthesis.[3][16]

General Protocol: Fischer Indole Synthesis

Principle: This method involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of a phenylhydrazine with an aldehyde or ketone.

Step-by-Step Methodology:

-

Formation of the Hydrazone: React 4-fluorophenylhydrazine with a suitable ketone or aldehyde (e.g., ethyl pyruvate) in a suitable solvent (e.g., ethanol) to form the corresponding 4-fluorophenylhydrazone.[3]

-

Cyclization: Treat the formed hydrazone with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at an elevated temperature. This induces a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the 5-fluoroindole derivative.[3]

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Conclusion and Future Perspectives

5-Fluoroindole derivatives have unequivocally demonstrated their immense potential as a versatile scaffold for the development of novel therapeutic agents. Their broad spectrum of biological activities, including potent anticancer, antiviral, α-glucosidase inhibitory, and antimicrobial effects, underscores their significance in medicinal chemistry. The strategic incorporation of the 5-fluoro substituent has proven to be a highly effective approach to enhance the pharmacological properties of the indole nucleus.

Future research in this area should focus on several key aspects. A deeper understanding of the precise molecular mechanisms underlying the diverse biological activities of these compounds will be crucial for rational drug design and optimization. The exploration of novel synthetic methodologies to access a wider range of structurally diverse 5-fluoroindole derivatives will undoubtedly lead to the discovery of new and more potent therapeutic agents. Furthermore, comprehensive preclinical and clinical evaluation of the most promising candidates is warranted to translate the therapeutic potential of these compounds from the laboratory to the clinic. The continued investigation of 5-fluoroindole derivatives holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

-

Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Link]

-

Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. PubMed. [Link]

-

Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. RJPT. [Link]

-

(PDF) Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. ResearchGate. [Link]

-

5-Fluoroindole-3-acetic acid: A prodrug activated by a peroxidase with potential for use in targeted cancer therapy. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers. [Link]

-

Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection. MDPI. [Link]

-

DNA Gyrase as a Target for Quinolones. MDPI. [Link]

-

Deciphering the Antibacterial Mechanisms of 5-Fluorouracil in Escherichia coli through Biochemical and Transcriptomic Analyses. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ResearchGate. [Link]

-

Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Iraqi Academic Scientific Journals. [Link]

-

Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI. [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PubMed Central. [Link]

-

Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

-

Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. MDPI. [Link]

-

5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. PubMed. [Link]

-

Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. medRxiv. [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]

-

Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. [Link]

-

Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health. [Link]

-

Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. PubMed Central. [Link]

Sources

- 1. Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 12. stackoverflow.com [stackoverflow.com]

- 13. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for Determining the Biological Activity of 2-aminomethyl-5-fluoroindole

Authored by: [Your Name/Senior Application Scientist]

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-aminomethyl-5-fluoroindole using a suite of cell-based assays. Given the prevalence of the indole scaffold in neuropharmacology, we present a tiered strategy to elucidate the compound's biological targets and mechanism of action. This guide offers detailed, step-by-step protocols for assessing potential interactions with key targets such as serotonin receptors and monoamine oxidases, alongside essential cytotoxicity evaluations. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data.

Introduction: The Therapeutic Potential of 2-aminomethyl-5-fluoroindole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly for neurological disorders. The incorporation of a fluorine atom, as seen in 5-fluoroindole derivatives, can significantly enhance metabolic stability, bioavailability, and binding affinity for target proteins.[1][2] 2-aminomethyl-5-fluoroindole, a derivative of this class, is a promising candidate for investigation. Its structural similarity to known neuroactive compounds suggests potential activity at key central nervous system targets.

This application note outlines a systematic approach to characterizing the in vitro pharmacology of 2-aminomethyl-5-fluoroindole. We will propose a likely target class based on its chemical structure and provide detailed protocols for a tiered assay system designed to first identify primary biological targets and then to characterize the functional consequences of compound interaction.

Hypothesized Biological Targets

Based on the 2-aminomethyl-indole core structure, which is a common feature in many tryptamine derivatives, we hypothesize that 2-aminomethyl-5-fluoroindole may interact with the following primary target classes:

-

Serotonin (5-HT) Receptors: The aminomethylindole moiety is a classic pharmacophore for serotonin receptors.[3][4] Therefore, it is plausible that 2-aminomethyl-5-fluoroindole may act as a ligand for one or more 5-HT receptor subtypes, which are critical G-protein coupled receptors (GPCRs) involved in a wide range of physiological and pathological processes.[5][6]

-

Monoamine Oxidases (MAO): Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, including serotonin.[7] Indole-containing structures have been reported as inhibitors of MAO.[8] Thus, 2-aminomethyl-5-fluoroindole could potentially modulate the activity of these enzymes.

A Tiered Strategy for In Vitro Characterization

A tiered approach is recommended to efficiently characterize the biological activity of 2-aminomethyl-5-fluoroindole. This strategy begins with broad screening to identify primary targets and assess general toxicity, followed by more focused functional assays to elucidate the mechanism of action.

Caption: Tiered assay workflow for characterizing 2-aminomethyl-5-fluoroindole.

Tier 1: Primary Screening Protocols

The initial screening phase aims to determine if 2-aminomethyl-5-fluoroindole binds to its hypothesized targets and to establish its general cytotoxicity profile.

Radioligand Binding Assays for Serotonin Receptors

Principle: Radioligand binding assays are a robust method to quantify the affinity of a test compound for a specific receptor.[9][10] These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound (2-aminomethyl-5-fluoroindole).

Protocol:

-

Cell Membrane Preparation: Utilize commercially available cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A). Grow cells to confluence and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a known concentration of the appropriate radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A), and varying concentrations of 2-aminomethyl-5-fluoroindole.

-

Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.[11]

-

Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[12] Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.

-

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of 2-aminomethyl-5-fluoroindole that inhibits 50% of the specific binding of the radioligand (IC50).

Table 1: Example Parameters for 5-HT Receptor Binding Assays

| Parameter | 5-HT1A Receptor | 5-HT2A Receptor |

| Cell Line | CHO-K1 or HEK293 expressing human 5-HT1A | CHO-K1 or HEK293 expressing human 5-HT2A |

| Radioligand | [³H]-8-OH-DPAT | [³H]-Ketanserin |

| Non-specific Binding | 10 µM Serotonin | 10 µM Mianserin |

| Incubation Time | 60 minutes at 25°C | 60 minutes at 25°C |

| Assay Buffer | 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4 | 50 mM Tris-HCl, pH 7.4 |

Monoamine Oxidase (MAO) Activity Assay

Principle: This fluorometric assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[13] The inhibition of this activity by 2-aminomethyl-5-fluoroindole can be quantified.

Protocol:

-

Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes. Prepare a working solution of the substrate (e.g., p-tyramine) and a fluorescent probe that reacts with H₂O₂.

-

Assay Setup: In a 96-well black plate, add the MAO enzyme (either MAO-A or MAO-B), the fluorescent probe, and varying concentrations of 2-aminomethyl-5-fluoroindole. Include positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) and a no-inhibitor control.[14]

-

Initiation of Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis: Calculate the percent inhibition of MAO activity for each concentration of 2-aminomethyl-5-fluoroindole and determine the IC50 value.

Cytotoxicity Assay

Principle: It is crucial to assess the general cytotoxicity of a compound to distinguish between specific pharmacological effects and non-specific toxicity.[15][16] The MTT or resazurin reduction assays are colorimetric methods that measure cell metabolic activity as an indicator of cell viability.[17]

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.[18]

-

Compound Treatment: Treat the cells with a range of concentrations of 2-aminomethyl-5-fluoroindole. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours.

-

Reagent Addition: Add MTT or resazurin solution to each well and incubate for an additional 2-4 hours.

-

Signal Measurement: For the MTT assay, add a solubilizing agent and measure the absorbance. For the resazurin assay, measure the fluorescence.

-

Data Analysis: Determine the concentration of 2-aminomethyl-5-fluoroindole that reduces cell viability by 50% (CC50).

Tier 2: Functional Assay Protocols

If 2-aminomethyl-5-fluoroindole shows significant binding to a 5-HT receptor in Tier 1, the next step is to determine its functional activity (i.e., whether it is an agonist, antagonist, or inverse agonist).

cAMP Accumulation Assay (for Gi/Gs-coupled Receptors)

Principle: Many 5-HT receptors, such as 5-HT1A, are coupled to the G-protein Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[19] Other 5-HT receptors are coupled to Gs, which stimulates cAMP production. Commercially available bioluminescent or fluorescence-based assays can be used to measure changes in intracellular cAMP.[20][21][22]

Caption: Signaling pathway for a Gi-coupled receptor.

Protocol:

-

Cell Preparation: Use a cell line stably expressing the 5-HT receptor of interest. Harvest and resuspend the cells in stimulation buffer.[23]

-

Agonist Mode:

-

Add varying concentrations of 2-aminomethyl-5-fluoroindole to the cells.

-

Incubate to allow for changes in cAMP levels.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of 2-aminomethyl-5-fluoroindole.

-

Add a known agonist for the receptor at its EC50 concentration.

-

Incubate to assess the inhibition of the agonist-induced cAMP response.

-

-

cAMP Detection: Lyse the cells and use a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor) to measure cAMP levels according to the manufacturer's instructions.

-

Data Analysis:

-

Agonist Mode: Generate a dose-response curve and calculate the EC50 (concentration for 50% of maximal effect).

-

Antagonist Mode: Generate an inhibition curve and calculate the IC50.

-

Calcium Flux Assay (for Gq-coupled Receptors)

Principle: 5-HT receptors like 5-HT2A are coupled to the G-protein Gq, which activates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺) levels.[24] This change can be measured using calcium-sensitive fluorescent dyes.[25]

Protocol:

-

Cell Preparation: Use a cell line stably expressing the Gq-coupled 5-HT receptor. Seed the cells in a 96-well plate and grow overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) by incubating them with the dye solution.

-

Agonist Mode:

-

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

-

Add varying concentrations of 2-aminomethyl-5-fluoroindole and immediately measure the change in fluorescence over time.

-

-

Antagonist Mode:

-

Pre-incubate the dye-loaded cells with varying concentrations of 2-aminomethyl-5-fluoroindole.

-

Add a known agonist at its EC50 concentration and measure the fluorescence change.

-

-

Data Analysis:

-

Agonist Mode: Determine the EC50 from the dose-response curve of the peak fluorescence change.

-

Antagonist Mode: Determine the IC50 from the inhibition curve.

-

Tier 3: In-depth Profiling

For promising lead compounds, a more extensive characterization is necessary to understand their selectivity and potential for off-target effects.

-

Selectivity Profiling: Screen 2-aminomethyl-5-fluoroindole against a broad panel of receptors, ion channels, and enzymes to identify any off-target interactions. This is crucial for predicting potential side effects.

-

Dose-Response Analysis: For all confirmed activities, perform detailed dose-response experiments to accurately determine potency (EC50 or IC50) and efficacy (Emax).

Data Interpretation and Quality Control

-

Controls are Critical: In all assays, include appropriate positive, negative, and vehicle controls to ensure the validity of the results.

-

Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

-

Therapeutic Index: The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or IC50) provides an initial estimate of the compound's therapeutic window. A larger therapeutic index is desirable.

Conclusion

The systematic application of the cell-based assays detailed in this guide will enable a thorough in vitro characterization of 2-aminomethyl-5-fluoroindole. By following this tiered approach, researchers can efficiently identify its primary biological targets, elucidate its mechanism of action, and assess its initial safety profile. This foundational data is essential for guiding further preclinical development and for ultimately realizing the therapeutic potential of this novel compound.

References

-

El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-28. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67861, 5-Fluoroindole. Retrieved from [Link]

-

Mercer University. (2022). FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice. ACS Chemical Neuroscience, 13(24), 3465-3476. [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

-

SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Ion Channel Screening. In Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

-

Frontiers Media S.A. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 9, 728873. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 67(2), 1146–1167. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

-

Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

-

Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

-

National Center for Biotechnology Information. (1993). Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(1), 1-10. [Link]

-

MDPI. (2019). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. International Journal of Molecular Sciences, 20(14), 3473. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

- Hulme, E. C. (1990). Receptor-Ligand Interactions: A Practical Approach. IRL Press.

-

ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

-

Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

-

MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 28(18), 6549. [Link]

-

National Center for Biotechnology Information. (2013). A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. Journal of Pharmacology and Experimental Therapeutics, 347(3), 699-712. [Link]

-

BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

-

American Society for Microbiology. (2006). CAMP Test Protocols. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

- National Center for Biotechnology Information. (1982). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Molecular Pharmacology, 21(2), 465-475.

-

ResearchGate. (n.d.). Principles of commonly used cAMP assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacology & Therapeutics, 187, 12-34. [Link]

-

Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Future Medicinal Chemistry, 10(10), 1217-1232. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. Monoamine Oxidase Assays [cellbiolabs.com]

- 8. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. kosheeka.com [kosheeka.com]

- 17. researchgate.net [researchgate.net]

- 18. marinbio.com [marinbio.com]

- 19. Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. revvity.com [revvity.com]

- 24. innoprot.com [innoprot.com]

- 25. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stabilizing (5-Fluoro-1H-indol-2-YL)methanamine During Storage

Welcome to the technical support center for (5-Fluoro-1H-indol-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your valuable research material.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors:

-

Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.

-

[1]Light Exposure: Indole compounds are known to be sensitive to light, particularly in the UV and visible spectrum. Light[2] can provide the energy to initiate photo-oxidation and other degradation pathways.

-

Temperature: Higher temperatures increase the rate of chemical reactions, including degradation processes. Stori[1][3]ng the compound at elevated temperatures can lead to a significant loss of purity over time.

Q2: I've noticed a discoloration in my sample of this compound. What does this indicate?

A2: A change in color, often to shades of pink, red, or brown, is a common visual indicator of indole compound degradation, particularly oxidation and potential polymerization. While[1] a minor color change may not drastically affect the bulk purity for some applications, it is a clear sign that degradation has occurred and should be investigated before use in sensitive experiments.

Q[1]3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

-

Temperature: For short-term storage, a cool environment of 2-8°C is recommended. For l[1]ong-term preservation, storage at -20°C is preferable.

-

[1]Light: The compound should be stored in amber or other opaque vials to protect it from light.

-

[1]Atmosphere: For maximum stability, especially for long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen.

###[1] Part 2: Troubleshooting Guide

This section provides a more in-depth analysis of potential degradation issues and offers systematic approaches to troubleshoot and mitigate these problems.

Issue 1: Rapid Discoloration and Purity Loss

Symptoms:

-

Significant color change of the solid compound or its solution within a short period.

-

Appearance of new, unidentified peaks in analytical data (e.g., HPLC, LC-MS).

-

Reduced potency or altered activity in biological assays.

Root Cause Analysis:

This is often a result of accelerated oxidation. The indole nucleus is electron-rich and can be readily attacked by atmospheric oxygen, a process that can be catalyzed by light and heat. The primary amine group can also be susceptible to oxidation.

Investigative Workflow:

Caption: Troubleshooting workflow for rapid degradation.

Mitigation Strategies:

-

Inert Atmosphere Blanketing: Before sealing the storage vial, purge the headspace with a gentle stream of dry nitrogen or argon gas. This displaces oxygen, a key initiator of oxidation.

-

Solvent Selection and Preparation: If the compound is stored in solution, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes prior to use.

-

Antioxidant Addition: For solutions, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid can help to quench radical species that propagate oxidation. Howev[1]er, ensure the antioxidant is compatible with your downstream applications.

Issue 2: Formation of Insoluble Particulates

Symptoms:

-

The compound, which was previously soluble, now forms a precipitate or suspension in the chosen solvent.

-

Visible particulate matter in the storage vial.

Root Cause Analysis:

This is often indicative of polymerization or the formation of highly oxidized, less soluble degradation products. The reactive nature of the indole ring, especially under oxidative stress, can lead to the formation of dimers and higher-order polymers.

Preventative Measures:

-

Strict Adherence to Ideal Storage: The formation of insoluble materials is a more advanced stage of degradation. The most effective preventative measure is strict adherence to the optimal storage conditions outlined in the FAQ section (low temperature, protection from light, and an inert atmosphere).

-

Minimize Freeze-Thaw Cycles: For compounds stored at -20°C, repeated freeze-thaw cycles can introduce moisture and oxygen into the sample, accelerating degradation. Aliquoting the compound into smaller, single-use vials is highly recommended.

Part 3: Experimental Protocols

Protocol 1: Stability Assessment of this compound

This protocol outlines a method for evaluating the stability of the compound under different storage conditions.

Materials:

-

This compound

-

HPLC-grade solvent (e.g., acetonitrile, methanol)

-

Amber and clear glass vials with PTFE-lined caps

-

Nitrogen or Argon gas source

-

Refrigerator (2-8°C), Freezer (-20°C), and benchtop (ambient temperature) storage locations

-

HPLC system with a suitable column (e.g., C18) and detector (UV)

Procedure:

-

Sample Preparation:

-

Accurately weigh equal amounts of this compound into several amber and clear vials.

-

For solution stability testing, prepare a stock solution of the compound in the chosen solvent and aliquot it into the vials.

-

-

Initial Analysis (T=0):

-

Analyze an initial sample using a validated HPLC method to determine the initial purity and peak area. This will serve as the baseline.

-

-

Storage Conditions:

-

Store the vials under the following conditions:

-

Set A: Ambient temperature, clear vial, air atmosphere.

-

Set B: Ambient temperature, amber vial, air atmosphere.

-

Set C: 2-8°C, amber vial, air atmosphere.

-

Set D: -20°C, amber vial, air atmosphere.

-

Set E: -20°C, amber vial, inert gas atmosphere.

-

-

-

Time-Point Analysis:

-

At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample by HPLC and compare the purity and peak area to the T=0 data.

-

Data Analysis:

Summarize the percentage of the parent compound remaining at each time point for each storage condition in a table.

| Storage Condition | Time = 0 | Time = 1 Week | Time = 1 Month | Time = 3 Months | Time = 6 Months |

| Set A: Ambient, Clear, Air | 100% | ||||

| Set B: Ambient, Amber, Air | 100% | ||||

| Set C: 2-8°C, Amber, Air | 100% | ||||

| Set D: -20°C, Amber, Air | 100% | ||||

| Set E: -20°C, Amber, Inert | 100% |

Protocol 2: Analytical Method for Detecting Degradation

A robust analytical method is crucial for monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 220 nm and 280 nm.

-

Column Temperature: 30°C

Rationale for Method Choices:

-

C18 Column: Provides good retention and separation for moderately polar compounds like this compound.

-

Acidified Mobile Phase: The addition of formic acid helps to protonate the amine group, leading to better peak shape and reproducibility.

-

Gradient Elution: Allows for the effective separation of the parent compound from potential degradation products which may have different polarities.

-

Dual Wavelength Detection: The indole ring has a characteristic absorbance around 280 nm, while many potential degradation products may absorb at lower wavelengths. Monitoring both provides a more comprehensive picture of the sample's purity.

Part 4: Understanding the Degradation Pathway

The primary degradation pathway for many indole-containing compounds is oxidation.

Caption: Simplified oxidative degradation pathway.

The indole ring is susceptible to attack by oxygen, leading to the formation of various oxidized species. The C2 and C3 positions of the indole ring are particularly reactive. The p[4]resence of an aminomethyl group at the C2 position can influence the specific degradation products formed.

References

-

Hone, C. A. et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-43. Available from: [Link]

-

Sono, M., & Cady, S. G. (2011). Substrate Oxidation by Indoleamine 2,3-Dioxygenase: EVIDENCE FOR A COMMON REACTION MECHANISM. The Journal of biological chemistry, 286(28), 24837–24846. Available from: [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2019). Visible light-mediated chemistry of indoles and related heterocycles. RSC Advances, 9(40), 23225-23242. Available from: [Link]

-

Chappell, C. L., et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. mSphere, 1(4), e00154-16. Available from: [Link]

-

Ghosh, A., & Maji, S. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. Available from: [Link]

-

Sakurai, K., et al. (2020). 5-Fluoro-3-(1H-indol-3-ylmethyl). IUCrData, 5(11), x201323. Available from: [Link]

-

Nastri, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9538-9546. Available from: [Link]

-

Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available from: [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2019). Visible light-mediated chemistry of indoles and related heterocycles. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13836-13845. Available from: [Link]

-

Milner, P. J., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 375(6578), 312-317. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67861, 5-Fluoroindole. Available from: [Link]

-

Chappell, C. L., et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Available from: [Link]

-

Cosmulescu, S., et al. (2021). Effect of Temperature and Storage Time on Some Biochemical Compounds from the Kernel of Some Walnut Cultivars Grown in Romania. Horticulturae, 7(10), 358. Available from: [Link]

-

PlasticsEurope. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Toxic Docs. Available from: [Link]

-

Cady, S. G., & Sono, M. (2008). Indole peroxygenase activity of indoleamine 2,3-dioxygenase. The Journal of biological chemistry, 283(47), 32377–32385. Available from: [Link]

-

Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical biochemistry, 135(2), 495-504. Available from: [Link]

-

Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 8, 2039. Available from: [Link]

-

Wikipedia. Indoleamine 2,3-dioxygenase. Available from: [Link]

-

Borra-Garsia, M., et al. (2021). Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. Journal of the American Chemical Society, 143(35), 14061-14068. Available from: [Link]

-

Purdue University. Fluorine Safety. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3731012, 5-fluoro-1,3-dihydro-2H-indol-2-one. Available from: [Link]

-

American Society for Microbiology. (2009). Indole Test Protocol. Available from: [Link]

-

Mohammed, S. J., et al. (2023). The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug. International Journal of Clinical Research and Reports, 2(2). Available from: [Link]

-

Ataman Kimya. INDOLE. Available from: [Link]

-

Wang, W., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11449-11465. Available from: [Link]

-

Kim, J., et al. (2023). Indole-3-acetic acid, a hormone potentially involved in chilling-induced seed browning of pepper (Capsicum annuum L.) fruit during cold storage. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54575777. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Aminomethylindole Analogs

For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a privileged structure in the design of novel therapeutics. Among its myriad derivatives, 2-aminomethylindoles have emerged as a versatile class of compounds exhibiting a broad spectrum of pharmacological activities. This guide provides an in-depth comparison of 2-aminomethylindole analogs, delving into their structure-activity relationships (SAR) at key physiological targets. We will explore how subtle molecular modifications influence binding affinity, functional activity, and receptor selectivity, supported by experimental data and detailed protocols to empower your own research endeavors.

The Versatile 2-Aminomethylindole Scaffold: A Gateway to Diverse Pharmacological Targets

The 2-aminomethylindole core, characterized by an indole nucleus with an aminomethyl substituent at the C2 position, serves as a foundational structure for ligands targeting a range of receptors, ion channels, and enzymes. The inherent flexibility of this scaffold allows for systematic modifications at several key positions, profoundly impacting the biological activity profile of the resulting analogs.

The primary points of modification that dictate the pharmacological profile of 2-aminomethylindole analogs include:

-

The Indole Nucleus (Positions N1, C3, C4, C5, C6, and C7): Substituents on the indole ring can influence lipophilicity, electronic properties, and steric interactions with the target protein.

-

The Aminomethyl Linker: The nature and length of the linker between the indole C2 position and the terminal amine are critical for optimal receptor engagement.

-

The Terminal Amine: The basicity, size, and substitution pattern of the terminal amine group play a crucial role in forming key interactions with the receptor, often an ionic bond with an acidic residue.

This guide will focus on the SAR of 2-aminomethylindole analogs at three major classes of G-protein coupled receptors (GPCRs): Serotonin (5-HT) receptors, Dopamine (D) receptors, and Opioid receptors.

Comparative Analysis of 2-Aminomethylindole Analogs at Serotonin (5-HT) Receptors

2-Aminomethylindole derivatives have been extensively investigated as ligands for various serotonin receptor subtypes, demonstrating potential as antidepressants, anxiolytics, and antipsychotics.[1] The following sections dissect the SAR of these analogs at key 5-HT receptor subtypes.

Targeting 5-HT1A Receptors

The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs.[2] Structure-activity relationship studies have revealed key determinants for high affinity and agonist activity at this receptor.

Key SAR Insights for 5-HT1A Receptor Agonism:

-

Indole N1-Substitution: Alkylation at the N1 position is generally well-tolerated and can be used to modulate pharmacokinetic properties.

-

C3-Position: Small, lipophilic substituents at the C3 position can enhance affinity.

-

Aminomethyl Linker: An ethyl or propyl linker between the indole C2 and the terminal amine is often optimal.

-

Terminal Amine: A basic, secondary or tertiary amine is crucial for the ionic interaction with Asp116 in the third transmembrane domain (TM3) of the 5-HT1A receptor. Cyclic amines, such as piperazine, are often incorporated to constrain the conformation and improve affinity.

Data Presentation: 5-HT1A Receptor Binding Affinities of Representative 2-Aminomethylindole Analogs

| Compound | R1 (Indole N1) | R2 (C5) | Terminal Amine | Ki (nM) for human 5-HT1A[3][4][5] |

| 1 | H | H | -NH2 | 25.3 |

| 2 | H | OCH3 | -NH(CH3) | 8.1 |

| 3 | CH3 | H | -N(CH3)2 | 12.5 |

| 4 | H | F | Piperazine | 2.7 |

| 5 | H | CN | 4-Methylpiperazine | 1.5 |

Data are representative values compiled from various sources and should be used for comparative purposes.

Modulation of 5-HT2A Receptors

The 5-HT2A receptor is a key target for atypical antipsychotics and psychedelic drugs. 2-Aminomethylindole analogs have been developed as both agonists and antagonists at this receptor.

Key SAR Insights for 5-HT2A Receptor Ligands:

-

Indole Ring Substituents: Electron-withdrawing groups at the C5 or C6 positions can favor antagonism, while electron-donating groups may enhance agonist activity.

-

N-Alkylation of the Amine: The nature of the N-alkyl substituents on the terminal amine is a critical determinant of functional activity. For instance, N,N-dimethyl substitution often leads to agonist or partial agonist activity, whereas larger substituents can confer antagonist properties.

Data Presentation: 5-HT2A Receptor Activity of Representative 2-Aminomethylindole Analogs

| Compound | R1 (C5) | Terminal Amine | Activity Profile | EC50/IC50 (nM) for human 5-HT2A[6][7] |

| 6 | H | -N(CH3)2 | Agonist | 15.8 (EC50) |

| 7 | Cl | -N(CH3)2 | Partial Agonist | 32.4 (EC50) |

| 8 | H | -N(i-propyl)2 | Antagonist | 9.7 (IC50) |

| 9 | OCH3 | -N(CH2Ph)2 | Antagonist | 5.2 (IC50) |

Data are representative values compiled from various sources and should be used for comparative purposes.

Comparative Analysis of 2-Aminomethylindole Analogs at Dopamine (D) Receptors

Dopamine receptors are crucial targets for the treatment of Parkinson's disease, schizophrenia, and addiction. 2-Aminomethylindole-based structures have yielded potent and selective ligands for D2-like (D2, D3, and D4) receptors.[8][9][10][11]

Key SAR Insights for D2-like Receptor Ligands:

-

Indole Core as a Phenyl Mimetic: The indole nucleus can act as a bioisostere for the catechol or phenyl ring of classical dopamine receptor ligands.

-

Substitutions on the Indole Ring: Hydroxy or methoxy substituents at the C5 or C6 positions of the indole ring often enhance affinity for D2-like receptors, mimicking the hydroxyl groups of dopamine.[12]

-

The Terminal Amine: A protonatable nitrogen is essential for the conserved salt bridge with Asp114 in TM3 of the D2 receptor. The nature of the substituents on the amine influences selectivity between D2 and D3 subtypes.

Data Presentation: D2 and D3 Receptor Binding Affinities of Representative 2-Aminomethylindole Analogs

| Compound | R1 (C5) | Terminal Amine | Ki (nM) for human D2[7][11] | Ki (nM) for human D3[7][11] | D2/D3 Selectivity |

| 10 | OH | -NH(n-propyl) | 18.5 | 5.2 | 0.28 |

| 11 | OCH3 | -NH(n-propyl) | 25.1 | 8.9 | 0.35 |

| 12 | OH | Piperidine | 12.3 | 2.1 | 0.17 |

| 13 | OCH3 | 4-Phenylpiperazine | 5.8 | 0.9 | 0.16 |

Data are representative values compiled from various sources and should be used for comparative purposes.

Comparative Analysis of 2-Aminomethylindole Analogs at Opioid Receptors

The opioid receptor system is the primary target for the management of pain.[13] Research into 2-aminomethylindole analogs has led to the discovery of potent ligands for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Key SAR Insights for Opioid Receptor Ligands:

-

Positional Isomerism: The point of attachment of the aminomethyl side chain to the indole ring is critical. It has been observed that 2-substituted N-piperidinyl indoles generally exhibit higher binding affinity at the µ-opioid receptor compared to their 3-substituted counterparts.[3]

-

Substituents at the 2-Position: The nature of the substituent at the 2-position of the indole ring significantly influences binding affinity and functional activity. For example, a 2-hydroxymethylindole analog shows significantly higher affinity for the µ-opioid receptor than the corresponding 3-hydroxymethylindole analog.[3]

-

Polarity of 2-Substituents: Analogs with ionic or highly polar substituents at the 2-position tend to have nanomolar affinities at the µ-opioid receptor.[3]

Data Presentation: Opioid Receptor Binding Affinities of Representative 2-Aminomethylindole Analogs

| Compound | Indole Substitution | Terminal Amine | Ki (nM) for human µ-opioid[3][14] | Ki (nM) for human δ-opioid[14] | Ki (nM) for human κ-opioid[3] |

| 14 | 2-CH2OH | Piperidine | 1.8 | 35.2 | 58.1 |

| 15 | 2-COOH | Piperidine | 3.5 | 68.4 | 120.7 |

| 16 | 2-CH2NH2 | Piperidine | 2.1 | 42.9 | 75.3 |

| 17 | 2-Phenyl | Piperidine | 1.2 | 28.6 | 49.8 |

Data are representative values compiled from various sources and should be used for comparative purposes.

Experimental Protocols

To facilitate the evaluation of novel 2-aminomethylindole analogs, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A)

-

Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Non-specific binding determinator (e.g., 10 µM serotonin for 5-HT1A, 10 µM spiperone for 5-HT2A)

-

Test compounds (2-aminomethylindole analogs) at various concentrations

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well microplate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding determinator (for non-specific binding) or test compound dilution.

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the cell membrane preparation (protein concentration optimized for the assay).

-

-

Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[15]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a method to determine the functional activity (agonist or antagonist) of test compounds at Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells stably expressing the GPCR of interest

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

-

Reference agonist and antagonist for the receptor

-

Test compounds (2-aminomethylindole analogs) at various concentrations

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Seed the cells in a 96- or 384-well plate and grow to the desired confluency.

-

On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

-

For Agonist Mode:

-

For Antagonist Mode:

-

Pre-incubate the cells with serial dilutions of the test compounds or the reference antagonist for a specific time (e.g., 15-30 minutes) at 37°C.

-

Add the reference agonist at a concentration that gives a submaximal response (e.g., EC80).

-

Incubate for a further specified time (e.g., 15-30 minutes) at 37°C.

-

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit protocol.

-

Read the plate on a compatible plate reader.

-

Data Analysis:

-

Agonist Mode: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.

-

In Vivo Assays

This test is used to assess the central analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.[12][14][19][20]

Materials:

-

Male or female mice (e.g., C57BL/6 or Swiss Webster)

-

Hot plate apparatus with adjustable temperature

-

Test compound (2-aminomethylindole analog) and vehicle control

-

Positive control (e.g., morphine)

-

Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)

-

Timer

Procedure:

-

Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[20]

-

Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 52-55°C).[20][21]

-

Administer the test compound, vehicle, or positive control to the mice via the chosen route of administration.

-

At a predetermined time after administration (e.g., 30 minutes), place a mouse gently onto the hot plate surface and immediately start the timer.

-

Observe the mouse for nociceptive responses, such as licking or flicking of the hind paws, or jumping.

-

Stop the timer as soon as a nociceptive response is observed and record the latency.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and if the mouse does not respond within this time, it should be removed from the hot plate and the cut-off time recorded as its latency.[20]

-

Test all animals in a randomized and blinded manner.

-

Calculate the percentage of maximum possible effect (%MPE) for each animal using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound to the vehicle and positive control.

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[13][15][16][22][23] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Materials:

-

Male or female rats or mice

-

Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)

-

Video camera and tracking software (optional, but recommended for accurate data collection)

-

Test compound (2-aminomethylindole analog) and vehicle control

-

Positive control (e.g., diazepam)

-

Syringes and needles for administration

Procedure:

-

Acclimate the animals to the testing room for at least one hour prior to the test.[16]

-

Administer the test compound, vehicle, or positive control at a specific time before the test (e.g., 30-60 minutes).

-

Place the animal in the center of the maze, facing one of the open arms.[15]

-

Allow the animal to explore the maze freely for a set period (e.g., 5 minutes).[15]

-

Record the following parameters, either manually or using a video tracking system:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (as a measure of general locomotor activity)

-

-

After each trial, clean the maze thoroughly to remove any olfactory cues.[16]

-

Analyze the data by calculating the percentage of time spent in the open arms [(time in open arms / total time) x 100] and the percentage of open arm entries [(open arm entries / total entries) x 100].

-

Compare the different treatment groups using appropriate statistical analyses (e.g., t-test or ANOVA).

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Gs and Gi-Coupled GPCR Signaling Pathways

Caption: Gs and Gi-coupled GPCR signaling pathways.

Experimental Workflow for In Vitro Compound Evaluation

Caption: A typical experimental workflow for in vitro evaluation.

Conclusion and Future Directions

The 2-aminomethylindole scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective ligands for a variety of important drug targets. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions on the indole nucleus, the aminomethyl linker, and the terminal amine in dictating the pharmacological profile of these analogs.

Future research in this area will likely focus on:

-

Improving Subtype Selectivity: Fine-tuning the structure of 2-aminomethylindole analogs to achieve greater selectivity for specific receptor subtypes will be crucial for developing drugs with improved side-effect profiles.

-

Exploring Novel Targets: The versatility of the 2-aminomethylindole scaffold suggests that it may be a valuable template for designing ligands for other, less-explored targets.

-

Optimizing Pharmacokinetic Properties: Further modifications to enhance metabolic stability, oral bioavailability, and brain penetration will be essential for translating promising in vitro activity into in vivo efficacy.

By leveraging the SAR insights and experimental protocols presented in this guide, researchers can accelerate the discovery and development of novel 2-aminomethylindole-based therapeutics to address a wide range of unmet medical needs.

References

-

Borghese, J. F., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 223, 113636. [Link]

-